molecular formula C13H22N4O3S B10889538 1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-ethylpiperidine-3-carboxamide

1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-ethylpiperidine-3-carboxamide

Cat. No.: B10889538
M. Wt: 314.41 g/mol
InChI Key: WYYHCYHJBQFQBG-UHFFFAOYSA-N
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Description

1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-3-PIPERIDINECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with a stable sulfonyl chloride to form the sulfonyl derivative, which is then reacted with piperidine . The reaction conditions often require controlled temperatures and the use of solvents like methanol or dimethyl sulfoxide.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.

Mechanism of Action

The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interact with proteins involved in inflammatory and microbial pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Compared to these compounds, 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-ETHYL-3-PIPERIDINECARBOXAMIDE is unique due to its specific sulfonyl and piperidinecarboxamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H22N4O3S

Molecular Weight

314.41 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-ethylpiperidine-3-carboxamide

InChI

InChI=1S/C13H22N4O3S/c1-4-14-13(18)11-6-5-7-17(9-11)21(19,20)12-8-15-16(3)10(12)2/h8,11H,4-7,9H2,1-3H3,(H,14,18)

InChI Key

WYYHCYHJBQFQBG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(N(N=C2)C)C

Origin of Product

United States

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